molecular formula C19H21N3 B11840240 4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine

4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine

Cat. No.: B11840240
M. Wt: 291.4 g/mol
InChI Key: LRLRFTGUGAODIE-UHFFFAOYSA-N
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Description

4-(5H-Dibenzoa,dannulen-5-yl)piperazin-1-amine is an organic compound that belongs to the class of dibenzocycloheptenes. This compound is characterized by its unique structure, which includes a dibenzoa,dannulene moiety connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5H-Dibenzoa,dannulen-5-yl)piperazin-1-amine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(5H-Dibenzoa,dannulen-5-yl)piperazin-1-amine undergoes various types of chemical reactions, including:

  • Oxidation : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution : The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate in acidic or basic medium.
  • Reduction : Lithium aluminum hydride in anhydrous ether.
  • Substitution : Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
  • Oxidation : Formation of ketones or carboxylic acids.
  • Reduction : Formation of alcohols or amines.
  • Substitution : Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(5H-Dibenzoa,dannulen-5-yl)piperazin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5H-Dibenzoa,dannulen-5-yl)piperazin-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 4-(5H-Dibenzoa,dannulen-5-yl)piperazin-1-amine is unique due to its specific combination of the dibenzoa,dannulene moiety and the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

4-(5H-Dibenzo[a,d] annulen-5-yl)piperazin-1-amine is a synthetic compound that incorporates a dibenzo[a,d]annulene moiety linked to a piperazine ring. This unique structure suggests potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(5H-Dibenzo[a,d] annulen-5-yl)piperazin-1-amine is C19H23N3. The compound features a complex arrangement that may influence its interaction with biological targets, enhancing its pharmacological properties.

The biological activity of 4-(5H-Dibenzo[a,d] annulen-5-yl)piperazin-1-amine is primarily attributed to its interactions with various molecular targets:

  • Receptor Binding : Preliminary studies suggest that the compound may interact with aminergic receptors, which are involved in numerous physiological processes, including mood regulation and neuroprotection.
  • Antiproliferative Effects : The compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. This activity is believed to be mediated through mechanisms such as necroptosis induction, which is a form of programmed cell death that can overcome chemoresistance in cancer cells .

Biological Activity Overview

Research indicates that compounds containing piperazine scaffolds often exhibit diverse biological activities:

  • Anticancer Properties : Studies have shown that derivatives of piperazine can induce necroptosis in leukemic cells, providing a potential therapeutic avenue for resistant cancer types.
  • Neurological Implications : The interaction with dopamine and serotonin receptors suggests potential applications in treating neurological disorders such as depression or schizophrenia .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related piperazine derivatives, providing insights into the potential applications of 4-(5H-Dibenzo[a,d] annulen-5-yl)piperazin-1-amine:

Compound NameBiological ActivityReference
LQFM018Induces necroptosis in K562 cells
AK301Induces mitotic arrest in colon cancer cells

Specific Studies

  • LQFM018 Study : A related compound demonstrated significant antiproliferative effects on K562 leukemic cells, indicating that modifications to the piperazine structure can enhance biological potency.
  • AK301 Study : Another piperazine derivative was shown to increase the sensitivity of colon cancer cells to apoptotic stimuli, highlighting the potential for structural modifications to improve therapeutic efficacy .

Properties

Molecular Formula

C19H21N3

Molecular Weight

291.4 g/mol

IUPAC Name

4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)piperazin-1-amine

InChI

InChI=1S/C19H21N3/c20-22-13-11-21(12-14-22)19-17-7-3-1-5-15(17)9-10-16-6-2-4-8-18(16)19/h1-10,19H,11-14,20H2

InChI Key

LRLRFTGUGAODIE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C=CC4=CC=CC=C24)N

Origin of Product

United States

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